3-Bromo-5-fluoro-4-iodopyridine

Organometallic catalysis Cross-coupling methodology Heterocyclic functionalization

Sourcing polyhalogenated pyridines with predictable, orthogonal reactivity for multi-step library synthesis often forces researchers into lengthy protecting-group sequences or compromises on substitution patterns. 3-Bromo-5-fluoro-4-iodopyridine (CAS 1349717-02-7) directly resolves this bottleneck. - C-I (pos. 4) reacts first under mild Pd-catalyzed conditions; C-Br (pos. 3) follows at elevated temperature; C-F (pos. 5) remains intact as a metabolic blocker and ¹⁹F NMR probe. - Eliminates protecting-group manipulations, reducing synthetic step count and accelerating SAR library production. - Supplied at ≥98% purity with rigorous QC; standard research quantities (250 mg-100 g) available from stock with ambient global shipping.

Molecular Formula C5H2BrFIN
Molecular Weight 301.88 g/mol
Cat. No. B7985716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-iodopyridine
Molecular FormulaC5H2BrFIN
Molecular Weight301.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)I)F
InChIInChI=1S/C5H2BrFIN/c6-3-1-9-2-4(7)5(3)8/h1-2H
InChIKeyMEQMAUZIQWITNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-iodopyridine: A Tri-Halogenated Scaffold


3-Bromo-5-fluoro-4-iodopyridine (CAS: 1349717-02-7; MF: C5H2BrFIN; MW: 301.88) is a polyhalogenated heteroaromatic building block . The scaffold features three distinct carbon–halogen bonds (C–Br at position 3, C–F at position 5, and C–I at position 4), each presenting a differentiated reactivity profile that enables iterative, site-selective functionalization sequences not achievable with mono- or di-halogenated pyridine analogs [1].

Why 3-Bromo-5-fluoro-4-iodopyridine Cannot Be Simply Replaced


Cross-coupling reactions on halogenated pyridines exhibit a well-established hierarchy of reactivity: C–I > C–Br ≫ C–F [1]. In addition, the position of halogen substitution on the pyridine ring significantly influences reaction rates, with 2- and 4- positions typically showing higher reactivity than the 3-position [2]. Substituting 3-bromo-5-fluoro-4-iodopyridine with a di-halogenated analog (e.g., 3-bromo-4-iodopyridine) eliminates the 5-fluoro substituent, which contributes unique electronic modulation and metabolic stabilization in downstream medicinal chemistry applications. Conversely, substituting with a regioisomer such as 2-bromo-5-fluoro-4-iodopyridine alters the activation profile of the remaining halogen substituents, compromising the orthogonality required for programmed synthetic sequences.

Differentiation of 3-Bromo-5-fluoro-4-iodopyridine from Analogs


C–I vs C–Br Reactivity in Suzuki Coupling

In palladium-catalyzed carbonylative Suzuki-Miyaura coupling reactions, iodo-substituted pyridines exhibit significantly higher reactivity than their bromo-substituted counterparts. This hierarchy enables the 4-iodo substituent on 3-bromo-5-fluoro-4-iodopyridine to undergo selective oxidative addition while the 3-bromo substituent remains intact, permitting orthogonal functionalization sequences [1]. The quantitative difference in reactivity is reflected in optimized reaction conditions: iodopyridines reach completion with shorter reaction times or under milder conditions compared to bromopyridines, which require more forcing parameters to achieve comparable conversion [2].

Organometallic catalysis Cross-coupling methodology Heterocyclic functionalization

Halogen Bond Donor Capacity in Pyridinium Cations

The 4-iodo substituent on 3-bromo-5-fluoro-4-iodopyridine, when converted to the corresponding N-alkylpyridinium cation, serves as a potent halogen bond donor. Computational and structural studies of halogenopyridinium systems demonstrate that iodo-substituted pyridinium cations consistently form halogen-bonding contacts with halide anions that are shorter than the sum of the van der Waals radii [1]. In contrast, bromo-substituted pyridinium analogs form weaker halogen bonds, and chloro-substituted analogs predominantly fail to form halogen bonds altogether [2]. The presence of three distinct halogen substituents with varying σ-hole potentials (I > Br ≫ F) offers a gradient of donor strengths within a single molecular scaffold.

Crystal engineering Halogen bonding Supramolecular chemistry

Physicochemical Comparison of Regioisomers

The regioisomeric pair 3-bromo-5-fluoro-4-iodopyridine and 2-bromo-5-fluoro-4-iodopyridine share identical molecular formula (C5H2BrFIN) and molecular weight (301.88 g/mol) yet exhibit distinct predicted physicochemical profiles. 3-Bromo-5-fluoro-4-iodopyridine has a predicted density of 2.412 ± 0.06 g/cm³ and a boiling point of 247.6 ± 35.0 °C . The 2-bromo regioisomer has a computed XLogP3-AA value of 2.6 and a topological polar surface area of 12.9 Ų [1]. The difference in bromine substitution position (3- vs 2-) alters the electronic distribution across the pyridine ring, which influences both the compound's lipophilicity and its solid-state packing characteristics.

Physicochemical property prediction Medicinal chemistry Lead optimization

C–F Bond Stability for Metabolic Blocking

The 5-fluoro substituent on 3-bromo-5-fluoro-4-iodopyridine provides metabolic stabilization that is absent in non-fluorinated analogs such as 3-bromo-4-iodopyridine. The C–F bond is substantially stronger (bond dissociation energy ~486 kJ/mol for C–F in aromatic systems) than C–Br (~285 kJ/mol) or C–I (~214 kJ/mol), rendering it resistant to oxidative metabolic pathways including cytochrome P450-mediated hydroxylation [1]. This electronic stabilization is a well-documented principle in medicinal chemistry: the strategic incorporation of fluorine onto heteroaromatic scaffolds reduces metabolic clearance and extends in vivo half-life without introducing additional stereocenters [2].

Metabolic stability Fluorine medicinal chemistry Drug design

3-Bromo-5-fluoro-4-iodopyridine Applications


Iterative Synthesis of Trisubstituted Pyridines via Orthogonal Couplings

The intrinsic reactivity hierarchy C–I > C–Br in Pd-catalyzed cross-couplings [1] enables 3-bromo-5-fluoro-4-iodopyridine to undergo sequential functionalization. A typical synthetic sequence begins with Sonogashira alkynylation or Suzuki-Miyaura arylation at the 4-iodo position under mild conditions, preserving the 3-bromo and 5-fluoro substituents intact. Subsequent functionalization of the 3-bromo position requires elevated temperatures or modified catalyst systems, enabling the introduction of a second, structurally distinct aryl or alkynyl group. The 5-fluoro substituent remains unreactive under both sets of conditions, providing a stable electronic handle for downstream modifications or for retention as a metabolic blocking group in bioactive target molecules. This orthogonal reactivity eliminates the need for protecting group manipulations and reduces the number of synthetic steps compared to routes employing mono- or di-halogenated pyridine starting materials.

Halogen Bond-Directed Co-Crystal Engineering

3-Bromo-5-fluoro-4-iodopyridine, upon conversion to its N-alkylpyridinium salt, can serve as a building block for supramolecular assemblies that exploit halogen bonding. The 4-iodo substituent, situated para to the pyridinium nitrogen, presents an optimal geometry for linear halogen bond formation with Lewis bases such as halide anions or carbonyl oxygens [2]. The 3-bromo substituent offers a secondary, geometrically distinct halogen bonding site with weaker donor strength, enabling hierarchical self-assembly processes. Potential applications include the design of halogen-bonded organic frameworks for anion sensing, the development of halogen bond-donor catalysts for organic transformations, and the preparation of co-crystals with tunable solid-state properties for pharmaceutical formulation studies.

Fluorinated Fragment Libraries for Kinase and Bromodomain Inhibitors

The 5-fluoro substituent of 3-bromo-5-fluoro-4-iodopyridine confers enhanced metabolic stability to any downstream elaborated molecules while simultaneously serving as a valuable spectroscopic probe (¹⁹F NMR) for monitoring reaction progress and protein-ligand interactions [3]. This compound is particularly suited for fragment-based drug discovery programs targeting kinases, bromodomain-containing proteins, and other therapeutically relevant targets where fluorinated heteroaromatic cores are prevalent. The availability of orthogonal coupling handles at the 4- and 3-positions allows for rapid diversification into focused libraries for structure-activity relationship (SAR) exploration, while the fixed 5-fluoro substituent provides a consistent metabolic and electronic baseline across the library.

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